molecular formula C6H5FOS B13571446 4-Fluoro-2-mercaptophenol CAS No. 656-69-9

4-Fluoro-2-mercaptophenol

Cat. No.: B13571446
CAS No.: 656-69-9
M. Wt: 144.17 g/mol
InChI Key: FAMIIIWYJKPMKV-UHFFFAOYSA-N
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Description

4-Fluoro-2-sulfanylphenol is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-sulfanylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluorophenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of 4-fluoro-2-sulfanylphenol may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Amino or thiol-substituted phenols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Fluoro-2-sulfanylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-fluoro-2-sulfanylphenol involves its ability to interact with various molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins, affecting their function, while the fluorine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-Fluoro-4-sulfanylphenol
  • 4-Hydroxybenzotrifluoride
  • Fluorinated Quinolines

Comparison: 4-Fluoro-2-sulfanylphenol is unique due to the specific positioning of the fluorine and thiol groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the fluorine atom enhances its stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

4-fluoro-2-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FOS/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMIIIWYJKPMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312083
Record name 4-Fluoro-2-mercaptophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-69-9
Record name 4-Fluoro-2-mercaptophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-mercaptophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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